

A Comparative Analysis of Catadegbrutinib and Pirtobrutinib in B-Cell Malignancies

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Compound of Interest

Compound Name: Catadegbrutinib

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of two Bruton's tyrosine kinase (BTK) targeting agents: **Catadegbrutinib** (BGB-16673), a novel BTK degrader, and pirtobrutinib, a non-covalent BTK inhibitor.

This comparison summarizes available clinical trial data for both compounds, details their distinct mechanisms of action, and outlines the experimental protocols from their respective clinical studies.

Executive Summary

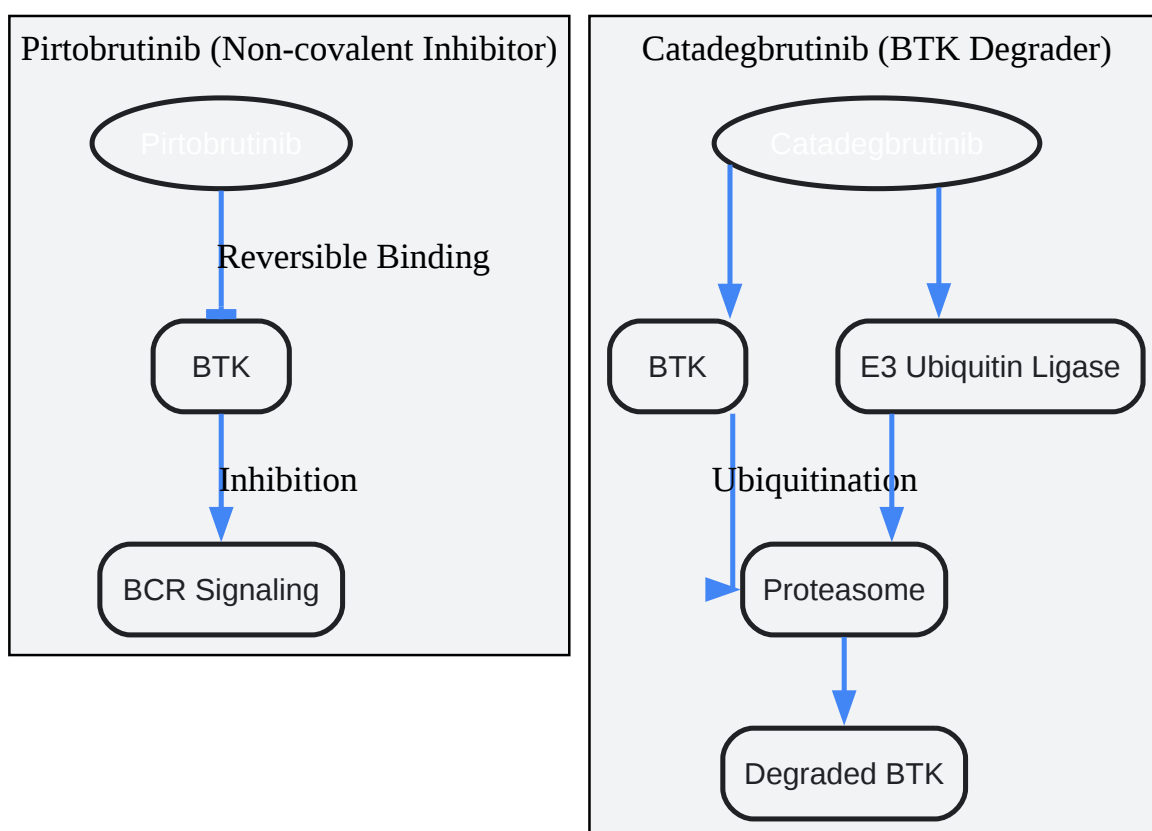
Catadegbrutinib and pirtobrutinib represent two distinct approaches to targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is implicated in the survival and proliferation of malignant B-cells. Pirtobrutinib acts as a non-covalent (reversible) inhibitor of BTK, demonstrating efficacy in patients who have developed resistance to covalent BTK inhibitors. **Catadegbrutinib**, a proteolysis-targeting chimera (PROTAC), functions by inducing the degradation of the BTK protein itself. While direct head-to-head clinical trial data is not yet available, this guide consolidates the current efficacy and safety findings from key clinical trials to offer a comparative overview.

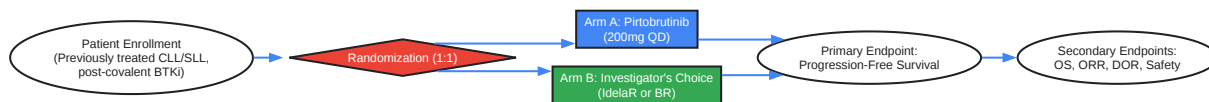
Mechanism of Action

Pirtobrutinib is a highly selective, non-covalent inhibitor of BTK.^{[1][2]} Unlike first-generation covalent BTK inhibitors that form a permanent bond with the C481 residue in the BTK active

site, pirtobrutinib binds reversibly to a different location.[1][3] This allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[3] By blocking BTK activity, pirtobrutinib disrupts downstream BCR signaling, leading to decreased B-cell proliferation and survival.[1]

Catadegbrutinib is a first-in-class BTK degrader.[4] It is a bifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This mechanism of action is distinct from inhibition, as it leads to the physical elimination of the BTK protein, which may offer a more profound and sustained disruption of the BCR signaling pathway.[4]





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